8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13608903
InChI: InChI=1S/C10H10N2O4/c1-13-7-5-6(12-3-11-5)8-10(9(7)14-2)16-4-15-8/h3H,4H2,1-2H3,(H,11,12)
SMILES: COC1=C(C2=C(C3=C1NC=N3)OCO2)OC
Molecular Formula: C10H10N2O4
Molecular Weight: 222.20 g/mol

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-

CAS No.:

Cat. No.: VC13608903

Molecular Formula: C10H10N2O4

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- -

Specification

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
IUPAC Name 4,5-dimethoxy-6H-[1,3]dioxolo[4,5-e]benzimidazole
Standard InChI InChI=1S/C10H10N2O4/c1-13-7-5-6(12-3-11-5)8-10(9(7)14-2)16-4-15-8/h3H,4H2,1-2H3,(H,11,12)
Standard InChI Key SNFVLWYMNCVZHN-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C3=C1NC=N3)OCO2)OC
Canonical SMILES COC1=C(C2=C(C3=C1NC=N3)OCO2)OC

Introduction

The compound 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- is a complex organic molecule that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of specific literature directly focused on this compound, understanding its structure and potential properties can provide insights into its possible uses and synthesis methods.

Synthesis Methods

While specific synthesis methods for 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- are not documented, general approaches to synthesizing benzimidazole derivatives involve condensation reactions between appropriate precursors. For instance, the synthesis of related benzimidazoles often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of catalysts.

Research Findings and Data

Given the lack of direct research findings on 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-, we can look at related compounds for insights:

CompoundBiological ActivityReference
BenzimidazolesAntimicrobial, Antiparasitic
1,3-Benzodioxole derivativesAntibacterial
Fluoroalkoxy substituted benzimidazolesVarious biological activities

Future Directions

Future studies should focus on synthesizing this compound using established methods for benzimidazole derivatives and evaluating its biological activities through in vitro and in vivo assays. Additionally, computational modeling could provide insights into its potential interactions with biological targets.

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